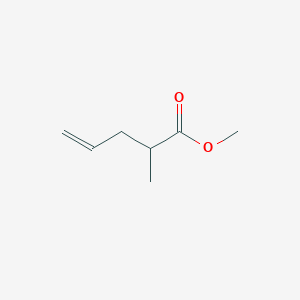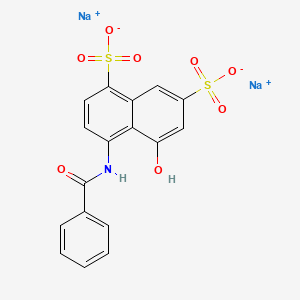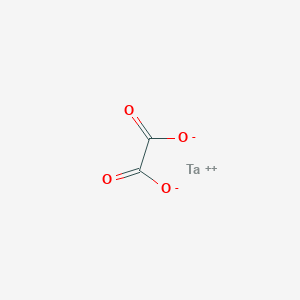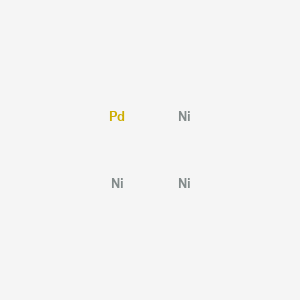
Nickel--palladium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel–palladium (3/1) is a bimetallic compound consisting of nickel and palladium in a 3:1 ratio. This compound is known for its unique catalytic properties, making it a valuable material in various chemical reactions and industrial processes. The combination of nickel and palladium enhances the overall reactivity and stability of the compound, allowing it to be used in a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel–palladium (3/1) can be synthesized through various methods, including the dry mixing of nickel and palladium salts using mechanical energy, such as ball-milling . This method involves the physical grinding of the metal salts to produce highly dispersed bimetallic nanoparticles. Another approach is the co-reduction of nickel and palladium precursors in the presence of a reducing agent, which leads to the formation of bimetallic nanoparticles.
Industrial Production Methods: In industrial settings, nickel–palladium (3/1) is often produced using large-scale chemical reduction processes. These processes involve the reduction of nickel and palladium salts in a controlled environment to ensure the desired stoichiometry and particle size. The resulting bimetallic nanoparticles are then purified and stabilized for use in various applications.
化学反応の分析
Types of Reactions: Nickel–palladium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel and palladium oxides.
Reduction: It can be reduced back to its metallic state using appropriate reducing agents.
Substitution: Nickel–palladium (3/1) can participate in substitution reactions, where one or more ligands are replaced by other chemical species.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various ligands and solvents depending on the desired reaction.
Major Products Formed:
Oxidation: Nickel oxide and palladium oxide.
Reduction: Metallic nickel and palladium.
Substitution: Complexes with different ligands.
科学的研究の応用
Nickel–palladium (3/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, such as the Sonogashira cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions.
Medicine: Nickel–palladium (3/1) is investigated for its potential use in medical devices and drug delivery systems due to its biocompatibility and catalytic properties.
Industry: It is used in industrial processes, such as hydrogenation reactions and the production of fine chemicals.
作用機序
The mechanism of action of nickel–palladium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound can activate substrates by forming intermediate complexes, which then undergo further transformations to yield the desired products. The presence of both nickel and palladium allows for a broader range of reactivity and selectivity in these reactions .
類似化合物との比較
Nickel–palladium (3/1) can be compared with other bimetallic compounds, such as:
Nickel–platinum: Known for its high catalytic activity but more expensive than nickel–palladium.
Palladium–copper: Used in similar catalytic applications but with different reactivity profiles.
Nickel–rhodium: Another bimetallic catalyst with unique properties but less commonly used due to cost.
Nickel–palladium (3/1) stands out due to its balance of cost, reactivity, and stability, making it a versatile and valuable compound in various scientific and industrial applications.
特性
CAS番号 |
11085-33-9 |
|---|---|
分子式 |
Ni3Pd |
分子量 |
282.50 g/mol |
IUPAC名 |
nickel;palladium |
InChI |
InChI=1S/3Ni.Pd |
InChIキー |
LUGAOLCPUBOOSV-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


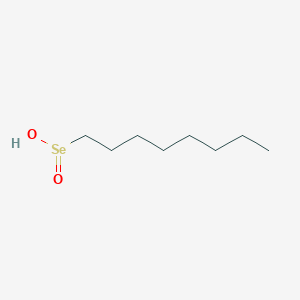

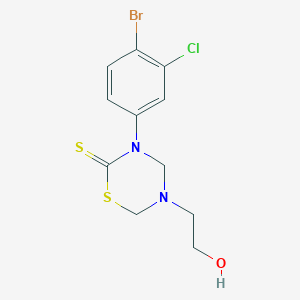

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
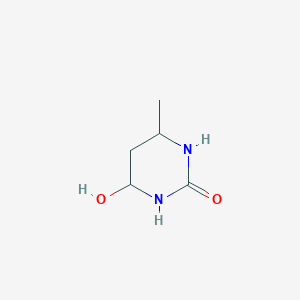
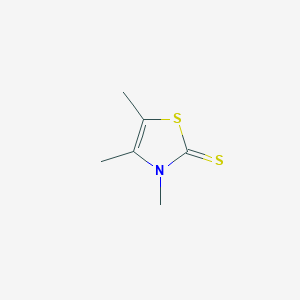
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
